molecular formula C18H20N2O B162656 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide CAS No. 133099-11-3

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Cat. No.: B162656
CAS No.: 133099-11-3
M. Wt: 280.4 g/mol
InChI Key: IVJSBKKYHVODFT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (CAS: 134002-25-8) is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a diphenylmethylcarbamoyl group at the 3-position. It serves as a critical intermediate in synthesizing Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder . The compound’s stereochemistry (S-configuration) is essential for its biological activity and synthetic utility. Key physicochemical properties include:

  • Molecular Formula: C₁₈H₂₀N₂O
  • Molar Mass: 280.36 g/mol
  • Melting Point: 114–118°C
  • Storage: Stable at 2–8°C (light-sensitive) .

Its synthesis involves decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, followed by detosylation and hydrolysis to yield the intermediate this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of N-substituted piperidines, which can be achieved through a domino process involving the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalytic processes and green chemistry principles to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has diverse applications across several domains:

Medicinal Chemistry

  • Therapeutic Potential : The compound is investigated for its potential therapeutic effects in treating central nervous system disorders due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural characteristics may enhance binding affinity, leading to pharmacological effects.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. For example:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.0039 - 0.025 mg/mL
    Escherichia coli0.0039 - 0.025 mg/mL
    Bacillus subtilis4.69 - 22.9 µM

Biological Research

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

Chemical Synthesis

  • Building Block for Complex Molecules : This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and biologically active compounds.

Industrial Applications

  • Catalytic Processes : The compound can be utilized as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of pyrrolidine derivatives highlighted this compound's effectiveness against several bacterial strains. This research underscores the compound's potential in developing new antimicrobial agents.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound revealed promising results against specific cancer cell lines. The study aimed to elucidate the underlying mechanisms of action and assess the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Application/Activity
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide C₁₈H₂₀N₂O 280.36 114–118 Chiral pyrrolidine core; diphenylmethyl group Darifenacin precursor (muscarinic antagonist)
2-Phenyl-2-(piperidin-2-yl)acetamide C₁₃H₁₈N₂O 218.29 Not reported Piperidine ring; single phenyl group Methylphenidate intermediate (ADHD treatment)
(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide C₁₂H₁₅F₃N₂O 260.26 Not reported Trifluoromethylbenzyl group; methylamino substituent Neurokinin-1 receptor modulation
Pyrrolidin-3-yl-acetamide derivatives Variable Variable Variable Substituents at 3-position (e.g., sulfonyl, hydroxy groups) Kinase inhibitors; hypoxia-targeting agents

Key Observations :

Pyrrolidine vs. Piperidine Rings :

  • The pyrrolidine ring in this compound provides conformational rigidity, enhancing receptor-binding specificity compared to the more flexible piperidine analogue (2-Phenyl-2-(piperidin-2-yl)acetamide) .
  • Darifenacin’s muscarinic selectivity is attributed to the pyrrolidine-diphenylmethyl interaction, absent in piperidine-based compounds .

Diphenylmethyl Group: The diphenylmethyl moiety in the target compound increases lipophilicity, improving blood-brain barrier penetration compared to mono-phenyl derivatives .

Stereochemical Influence :

  • The (S)-enantiomer exhibits higher receptor affinity than its (R)-counterpart, as demonstrated in Darifenacin’s synthesis . In contrast, 2-Phenyl-2-(piperidin-2-yl)acetamide is often used as a diastereomeric mixture, reducing pharmacological potency .

Biological Activity

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₀N₂O
  • Molar Mass : Approximately 280.36 g/mol
  • Structural Features : The compound contains a pyrrolidine ring and a diphenylacetamide moiety, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the binding affinity of the compound to these targets through hydrophobic interactions, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It shows promise in inhibiting tumor growth in various cancer models:

  • In Vivo Studies : The compound demonstrated significant antitumor activity in mouse xenograft models, particularly against aggressive forms of breast cancer .
  • Mechanism : The induction of apoptosis and cell cycle arrest has been observed in cancer cells treated with this compound, indicating its potential as an anticancer therapeutic agent .

Neurological Effects

The compound is being researched for its potential effects on the central nervous system. Preliminary studies suggest that it may help alleviate symptoms associated with overactive bladder by relaxing bladder muscles and reducing involuntary contractions. This could position this compound as a candidate for treating various neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that this compound had notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings .
  • Anticancer Research : In a recent study focusing on small molecule inhibitors for cancer treatment, this compound was highlighted for its ability to induce apoptosis in cancer cell lines, showcasing its dual role as both an antitumor agent and a therapeutic candidate for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step routes involving decarboxylation, hydrolysis, and alkylation. Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, decarboxylation in cyclohexanol with catalytic cyclohex-2-en-1-one yields (R)-pyrrolidin-3-ol. Subsequent detosylation using 48% hydrobromic acid and hydrolysis of a cyano group with 95% sulfuric acid produces the intermediate this compound. Final alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran yields darifenacin, a muscarinic antagonist .

Q. How is the compound characterized to confirm its stereochemical purity?

  • Methodological Answer : Chiral purity is validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with specific attention to coupling constants (e.g., J-values in pyrrolidine protons) to verify stereochemistry. High-Resolution Mass Spectrometry (HRMS) further corroborates molecular weight .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : The compound is a key intermediate in synthesizing darifenacin, a selective M3 muscarinic receptor antagonist. In vitro binding assays (e.g., radioligand displacement using [³H]-N-methylscopolamine) quantify affinity (Ki values) for muscarinic receptor subtypes. Functional activity is assessed via organ bath studies on bladder smooth muscle contraction .

Advanced Research Questions

Q. What strategies optimize the alkylation step in darifenacin synthesis using this compound?

  • Methodological Answer : Alkylation efficiency is enhanced by:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature Control : Maintaining 80–120°C to balance reaction rate and byproduct formation.
  • Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution kinetics.
    Reaction progress is monitored via Thin-Layer Chromatography (TLC) and LC-MS .

Q. How do researchers resolve contradictions in reported synthetic methodologies?

  • Methodological Answer : Discrepancies in synthetic routes (e.g., alternative detosylation agents or alkylation conditions) are addressed through Design of Experiments (DoE). For instance, varying hydrobromic acid concentrations (30–48%) and reaction times (4–24 hours) are tested to identify optimal detosylation conditions. Comparative NMR and LC-MS analyses validate intermediate purity across methods .

Q. What analytical methods study the compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies use accelerated degradation protocols:

  • Hydrolysis : Exposure to 0.1M HCl/NaOH at 40°C for 72 hours, followed by LC-MS to detect breakdown products (e.g., acetic acid, ammonia).
  • Thermal Stress : Heating at 80°C for 48 hours in inert atmospheres, with Karl Fischer titration to monitor moisture uptake.
    Degradation kinetics are modeled using Arrhenius equations to predict shelf-life .

Q. How is the binding affinity of this compound to muscarinic receptors determined?

  • Methodological Answer : Radioligand binding assays using CHO-K1 cells expressing human M1–M5 receptors:

  • Membranes are incubated with [³H]-QNB and varying compound concentrations (0.1 nM–10 µM).
  • Non-linear regression analysis of displacement curves (GraphPad Prism) calculates Ki values.
    Functional antagonism is assessed via calcium mobilization assays (FLIPR Tetra system) .

Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?

  • Methodological Answer : Key challenges include:

  • Racemization : Minimized by avoiding high temperatures (>100°C) during pyrrolidine ring formation.
  • Crystallization Control : Seeding with enantiopure crystals to prevent polymorphic impurities.
    Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor chiral purity in real-time .

Properties

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134002-25-8
Record name (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3.0 g (0.008 mole) of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 100 ml of 90% sulfuric acid was stirred at 70° C. for 20 hr. The reaction mixture was cooled, poured over ice and basified by adding, alternately, 50% sodium hydroxide and ice. The mixture was extracted with chloroform. The chloroform extract was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized in ethyl acetate. Recrystallization from ethyl acetate-ethanol gave 1.4 g (65%) of title product, molecular ion at 281 by mass spectrometer analysis.
Name
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

3-(R,S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (30 g--see Preparation 7) was dissolved in 95% sulphuric acid (210 ml) and the mixture was heated, with stirring, at 85° C. for 9 hours and then at 100° C for 30 minutes. The mixture was allowed to cool to room temperature and poured onto ice (2 kg). The mixture was basified (pH 12) by addition, in portions with cooling in an ice bath, of a cold solution of sodium hydroxide (340 g) in water (500 ml). The resulting mixture was extracted with dichloromethane (3×300 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as a foam, yield 16.4 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 3
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 4
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 5
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 6
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.